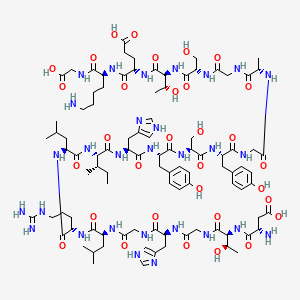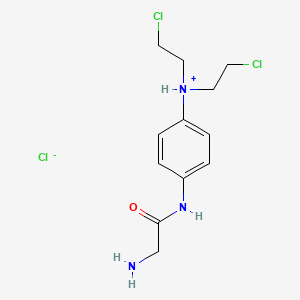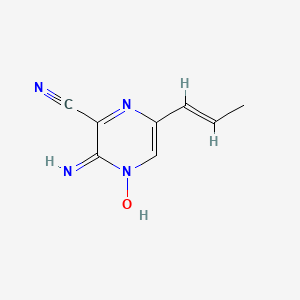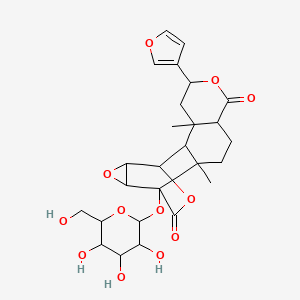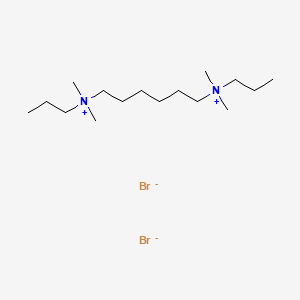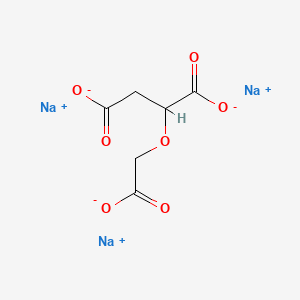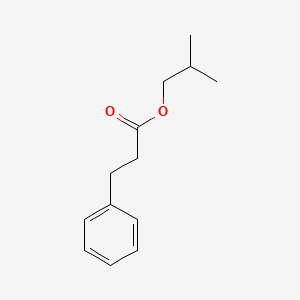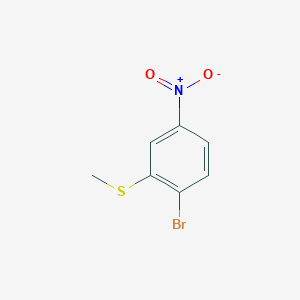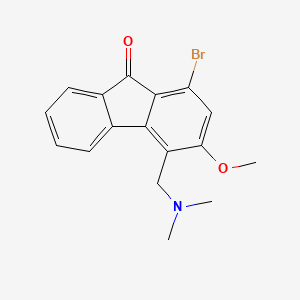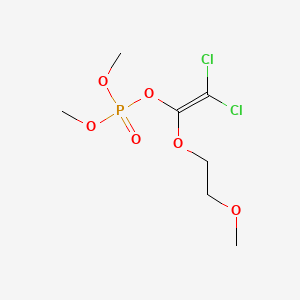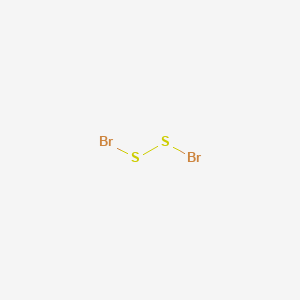![molecular formula C24H35N3O10 B13739802 7-butoxy-3-[4-(diethylamino)butyl]quinazolin-4-one;oxalic acid CAS No. 35729-52-3](/img/structure/B13739802.png)
7-butoxy-3-[4-(diethylamino)butyl]quinazolin-4-one;oxalic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-butoxy-3-[4-(diethylamino)butyl]quinazolin-4-one; oxalic acid is a complex organic compound with the molecular formula C24H35N3O10 and a molecular weight of 525.549. This compound is known for its unique structure, which includes a quinazolinone core substituted with butoxy and diethylamino butyl groups, and is paired with oxalic acid. It is used in various scientific research applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-butoxy-3-[4-(diethylamino)butyl]quinazolin-4-one; oxalic acid typically involves multiple steps. The starting materials often include quinazolinone derivatives, which undergo alkylation and amination reactions to introduce the butoxy and diethylamino butyl groups. The final step involves the formation of the oxalic acid salt.
Alkylation: The quinazolinone derivative is reacted with butyl bromide in the presence of a base such as potassium carbonate to introduce the butoxy group.
Amination: The intermediate product is then reacted with diethylamine under reflux conditions to introduce the diethylamino butyl group.
Salt Formation: The final product is treated with oxalic acid to form the oxalic acid salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
7-butoxy-3-[4-(diethylamino)butyl]quinazolin-4-one; oxalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butoxy or diethylamino butyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Bases: Potassium carbonate, sodium hydroxide
Solvents: Methanol, ethanol, dichloromethane
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can be further utilized in different chemical and biological applications.
科学研究应用
7-butoxy-3-[4-(diethylamino)butyl]quinazolin-4-one; oxalic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 7-butoxy-3-[4-(diethylamino)butyl]quinazolin-4-one; oxalic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
7-butoxy-3-[4-(dimethylamino)butyl]quinazolin-4-one: Similar structure but with dimethylamino instead of diethylamino group.
7-ethoxy-3-[4-(diethylamino)butyl]quinazolin-4-one: Similar structure but with ethoxy instead of butoxy group.
7-butoxy-3-[4-(diethylamino)propyl]quinazolin-4-one: Similar structure but with propyl instead of butyl group.
Uniqueness
7-butoxy-3-[4-(diethylamino)butyl]quinazolin-4-one; oxalic acid is unique due to its specific combination of butoxy and diethylamino butyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
属性
CAS 编号 |
35729-52-3 |
|---|---|
分子式 |
C24H35N3O10 |
分子量 |
525.5 g/mol |
IUPAC 名称 |
7-butoxy-3-[4-(diethylamino)butyl]quinazolin-4-one;oxalic acid |
InChI |
InChI=1S/C20H31N3O2.2C2H2O4/c1-4-7-14-25-17-10-11-18-19(15-17)21-16-23(20(18)24)13-9-8-12-22(5-2)6-3;2*3-1(4)2(5)6/h10-11,15-16H,4-9,12-14H2,1-3H3;2*(H,3,4)(H,5,6) |
InChI 键 |
BQLZMJXFKBHDTH-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC1=CC2=C(C=C1)C(=O)N(C=N2)CCCCN(CC)CC.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-amino-1H-pyrazolo[3,4-d][1,3]thiazine-6-thione](/img/structure/B13739719.png)

